
17-Phenyltritriacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is characterized by a phenyl group attached to a tritriacontane backbone, making it a unique compound in the realm of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17-Phenyltritriacontane typically involves the alkylation of benzene with a long-chain alkyl halide under Friedel-Crafts conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The general reaction scheme is as follows: [ \text{C₆H₆ + R-Cl → C₆H₅-R + HCl} ] where R represents the tritriacontanyl group.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving temperatures between 50-100°C and pressures up to 10 atm.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The oxidation primarily affects the phenyl group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), converting the phenyl group to a cyclohexyl group.
Substitution: Electrophilic substitution reactions are common, where the phenyl group can be substituted with various electrophiles such as nitro groups (NO₂) using nitrating agents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: H₂, Pd/C, room temperature to 50°C.
Substitution: HNO₃, H₂SO₄, temperatures ranging from 0-50°C.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Nitro-phenyltritriacontane.
Applications De Recherche Scientifique
17-Phenyltritriacontane has diverse applications in scientific research:
Chemistry: Used as a model compound in studies of long-chain hydrocarbons and their interactions.
Biology: Investigated for its potential role in biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential as a drug delivery vehicle, leveraging its hydrophobic properties.
Industry: Utilized in the production of specialty lubricants and as a component in high-performance materials.
Mécanisme D'action
The mechanism of action of 17-Phenyltritriacontane is primarily related to its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long hydrocarbon chain allows it to interact with other hydrophobic molecules, potentially disrupting normal cellular processes.
Comparaison Avec Des Composés Similaires
Tritriacontane (C₃₃H₆₈): A straight-chain hydrocarbon without the phenyl group.
Hexadecylbenzene (C₂₂H₃₈): A shorter-chain analog with a phenyl group.
Uniqueness: 17-Phenyltritriacontane is unique due to its combination of a long hydrocarbon chain and a phenyl group, providing both hydrophobic and aromatic properties. This dual nature makes it particularly interesting for studies involving amphiphilic molecules and their applications .
Propriétés
Numéro CAS |
55517-74-3 |
|---|---|
Formule moléculaire |
C39H72 |
Poids moléculaire |
541.0 g/mol |
Nom IUPAC |
tritriacontan-17-ylbenzene |
InChI |
InChI=1S/C39H72/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-30-34-38(39-36-32-29-33-37-39)35-31-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32-33,36-38H,3-28,30-31,34-35H2,1-2H3 |
Clé InChI |
UZKLDVKDLHPERA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


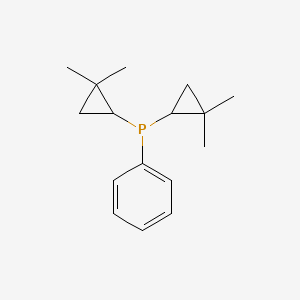
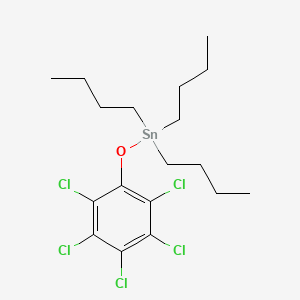

![1',3',3'-Triphenylspiro[fluorene-9,2'-azetidin]-4'-one](/img/structure/B13814060.png)
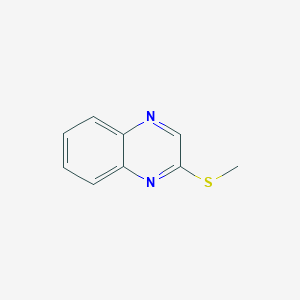

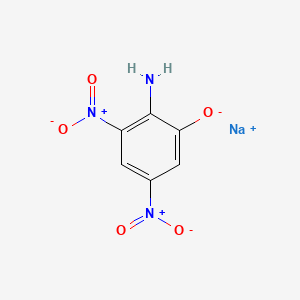
![[2,3-dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl] 2-thienyl ketone](/img/structure/B13814094.png)
![N-[(E)-4-phenylbut-2-enyl]acetamide](/img/structure/B13814098.png)
![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]nicotinonitrile](/img/structure/B13814103.png)
![4-Thiazolidinone,5-[4-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl-2-buten-1-ylidene]-3-ethyl-2-thioxo-](/img/structure/B13814110.png)
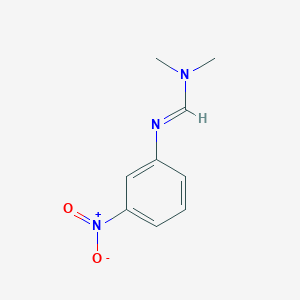
![3-[3-(Dimethylamino)-2-propenylidene]-2(3H)-benzofuranone](/img/structure/B13814118.png)
![1-Oxaspiro[5.5]undecane,4-methylene](/img/structure/B13814128.png)
